![molecular formula C20H26O2 B1404357 (8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione CAS No. 54024-17-8](/img/structure/B1404357.png)
(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione
Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry. Researchers have explored various synthetic routes to access it. These methods often rely on strategic transformations, such as cyclization reactions , oxidations , and functional group manipulations . Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of this compound is fascinating. It features a cyclopentane-fused phenanthrene ring system , with additional substituents. The stereochemistry at positions 8, 9, 10, and 14 plays a crucial role in its biological activity. Researchers have elucidated the structure using techniques like NMR spectroscopy , X-ray crystallography , and mass spectrometry .
Chemical Reactions Analysis
(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione participates in various chemical reactions. These include oxidations , reductions , and functional group transformations . Understanding its reactivity is essential for designing novel derivatives with improved properties .
Scientific Research Applications
Synthesis and Structural Analysis
Design and Synthesis of Aromatic-Steroid Derivatives : A study detailed the synthesis of aromatic derivatives from similar compounds, using boric acid as a catalyst and confirming structures through spectroscopy and spectrometry. This research highlights methods for creating complex derivatives with potential applications in various fields (Valverde et al., 2013).
Advancements in Synthesis : Another study optimized the preparation of certain cyclopenta[a]phenanthrene derivatives and explored their synthesis, suggesting advancements in the methodology for creating such compounds (Coombs, 1999).
Crystallographic Studies
Analysis of Molecular Structures : Research on similar compounds like 5,22-Stigmastadien-3β-yl p-toluenesulfonate provided insights into molecular conformations and crystal structures, aiding in understanding the physical and chemical properties of cyclopenta[a]phenanthrenes (Ketuly et al., 2010).
Steroid Derivatives and Inhibitors : A study on androsterone derivatives, structurally related to cyclopenta[a]phenanthrenes, examined their role as inhibitors in androgen biosynthesis, contributing to our understanding of their biological activity (Djigoué et al., 2012).
Chemical Reactivity and Properties
Reactivity and Environmental Implications : Research focusing on 4H-Cyclopenta [def] phenanthrene, a structurally similar compound, discussed its reactivity and environmental significance, particularly its potential mutagenic activity (Minaba & Suzuki, 1986).
Correlation with Carcinogenicity : A study examined the relationship between the structure and carcinogenicity of cyclopenta[a]phenanthrene derivatives, providing insights into their potential health impacts (Coombs et al., 1973).
Mechanism of Action
Mode of Action
Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the compound’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Without more information about this compound and its mechanism of action, it is difficult to predict how these factors might influence its activity .
Safety and Hazards
properties
IUPAC Name |
(8S,9S,10R,14S)-13-ethyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-3-20-11-12(2)19-15-7-5-14(21)10-13(15)4-6-16(19)17(20)8-9-18(20)22/h10,15-17,19H,2-9,11H2,1H3/t15-,16-,17-,19+,20?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUOYDLHCFPVMW-XFAGIWRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2=O)CCC4=CC(=O)CCC34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC12CC(=C)[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743239 | |
Record name | (8S,9S,10R,14S)-13-Ethyl-11-methylidene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 70700393 | |
CAS RN |
54024-17-8 | |
Record name | (8S,9S,10R,14S)-13-Ethyl-11-methylidene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3aS,3bS,9aR,9bS,11aS)â??11aâ??ethylâ??10â??methylideneâ?? 1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aHâ??cyclopenta[a]phenanthreneâ??1,7â??dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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